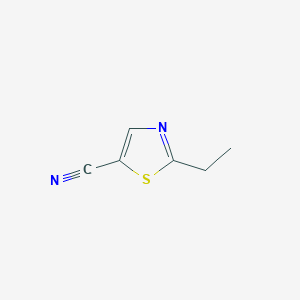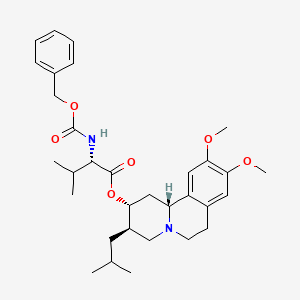![molecular formula C10H14N2O5 B13446056 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-C-Methyl-4-deoxyuridine is a modified nucleoside analog that has garnered attention due to its potential applications in various fields, including medicine and biochemistry. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with specific modifications that enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-C-Methyl-4-deoxyuridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the methylation of the 4’ position of the ribose sugar in uridine. This process often involves the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dimethylformamide or acetonitrile, with a base such as sodium hydride or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of 4’-C-Methyl-4-deoxyuridine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality. The final product is typically purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4’-C-Methyl-4-deoxyuridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert it back to its original nucleoside form.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields uracil derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups .
Scientific Research Applications
4’-C-Methyl-4-deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is employed in studies of nucleic acid metabolism and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development .
Mechanism of Action
The mechanism of action of 4’-C-Methyl-4-deoxyuridine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption occurs through the inhibition of enzymes involved in nucleic acid synthesis, such as thymidylate synthase. By interfering with these enzymes, the compound can prevent the replication of viral genomes or the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
2’-Deoxyuridine: A naturally occurring nucleoside with similar structural features.
5-Ethynyl-2’-deoxyuridine: Used in cell proliferation assays .
Uniqueness
4’-C-Methyl-4-deoxyuridine is unique due to its specific methylation at the 4’ position, which enhances its stability and biological activity compared to other nucleoside analogs. This modification allows it to be more effective in inhibiting nucleic acid synthesis and provides a broader range of applications in scientific research and medicine .
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-10(5-13)7(15)6(14)8(17-10)12-4-2-3-11-9(12)16/h2-4,6-8,13-15H,5H2,1H3/t6-,7+,8-,10-/m1/s1 |
InChI Key |
MKIZZXNZJLIWIA-IBCQBUCCSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC=NC2=O)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=CC=NC2=O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)









![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)


![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
